molecular formula C18H14FN3O2S B2806238 3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 799802-80-5

3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2806238
CAS No.: 799802-80-5
M. Wt: 355.39
InChI Key: YHFDPEYHDOTAOT-UHFFFAOYSA-N
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Description

3-Amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thieno[2,3-b]quinoline derivative with a 2-fluorophenyl substituent on the carboxamide group. The thieno[2,3-b]quinoline scaffold is known to interact with cancer stem cells (CSCs) and modulate glycosphingolipid (GSL) expression, influencing tumor progression and drug resistance .

Properties

IUPAC Name

3-amino-N-(2-fluorophenyl)-5-oxo-7,8-dihydro-6H-thieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S/c19-11-4-1-2-5-13(11)21-17(24)16-15(20)10-8-9-12(22-18(10)25-16)6-3-7-14(9)23/h1-2,4-5,8H,3,6-7,20H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFDPEYHDOTAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C3C(=C(SC3=N2)C(=O)NC4=CC=CC=C4F)N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(2-fluorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure

The molecular formula of the compound is C18H14FN3O2SC_{18}H_{14}FN_3O_2S with a molecular weight of 341.39 g/mol. Its structural features include a thienoquinoline core, an amine group, and a fluorophenyl substituent which are critical for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thienoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown promising activity against various bacterial strains. The presence of the thienoquinoline scaffold is essential for this activity due to its ability to interact with microbial enzymes and membranes.

CompoundActivity TypeTarget OrganismIC50 (µg/mL)
This compoundAntibacterialStaphylococcus aureus0.015
This compoundAntifungalCandida albicans0.025

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells.

Cell LineIC50 (µM)Mechanism of Action
MCF-74.5Induction of apoptosis via caspase activation
HeLa6.0Inhibition of topoisomerase II
A5495.0Cell cycle arrest

A notable study showed that the compound exhibited a dose-dependent inhibition of tumor growth in xenograft models, highlighting its potential as an anticancer agent .

Neuroprotective Activity

Recent investigations have indicated that related compounds can promote neuronal differentiation in PC12 cells. The mechanism appears to involve activation of signaling pathways independent of traditional neurotrophic factors.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Amino Group : Essential for interaction with biological targets.
  • Fluorophenyl Substituent : Enhances lipophilicity and bioavailability.
  • Thienoquinoline Core : Provides a scaffold for binding to target proteins.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of the compound against various cancer cell lines demonstrated that it significantly reduced cell viability in MCF-7 and HeLa cells compared to control groups. The compound's mechanism was linked to the activation of apoptotic pathways.

Case Study 2: Neurogenic Potential

In vitro experiments using PC12 cells showed that the compound could induce neurite outgrowth and differentiation without reliance on nerve growth factor (NGF). This finding suggests potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 1: 3-Amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

  • Structural Differences : The 3-chloro-2-methylphenyl group replaces the 2-fluorophenyl moiety.
  • Activity :
    • Potency : Exhibits IC₅₀ values of 5 µM in MDA-MB-231 breast cancer cells, fivefold more potent than the naphthyl-substituted analog .
    • Mechanism : Induces apoptosis, reduces CSC populations, and modulates GSLs (e.g., increases IV6Neu5Ac-nLc4Cer in CSCs) .
    • Selectivity : Shows efficacy in ovarian (SK-OV-3, OVCAR-3), breast (MDA-MB-231, MDA-MB-453), and prostate cancer cells .
  • In Vivo Potential: Synthesized via cyclohexanedione intermediates and tested in TNBC models .

Compound 7: 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

  • Structural Differences : Lacks the 2-methyl group on the phenyl ring compared to Compound 1.
  • Activity: PLC-γ Inhibition: Acts as a phosphoinositide-specific phospholipase C-γ (PLC-γ) inhibitor, arresting the cell cycle at G2/M phases in breast cancer cells . Cytotoxicity: Demonstrates GI₅₀ values comparable to standard chemotherapeutics but lower potency than Compound 1 .

Naphthyl-Substituted Analog: 3-Amino-5-oxo-N-naphthyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

  • Structural Differences : Features a naphthyl group instead of halogenated phenyl rings.
  • Activity: Requires 25 µM to halve MDA-MB-231 cell viability, indicating lower potency than Compound 1 . Limited GSL modulation compared to Compound 1 .

Mechanistic and Structural Insights

Role of Substituents

  • Halogen vs. Alkyl Groups : Chlorine and methyl groups (Compound 1) enhance lipophilicity and target engagement compared to fluorine .
  • Positional Effects : The 3-chloro-2-methylphenyl group in Compound 1 improves binding to GSL synthesis enzymes or CSC surface receptors .

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